1-(3-Amino-6-bromo-5-chloro-2-methylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Amino-6-bromo-5-chloro-2-methylphenyl)ethanone is an organic compound with a complex structure featuring multiple functional groups
Vorbereitungsmethoden
The synthesis of 1-(3-Amino-6-bromo-5-chloro-2-methylphenyl)ethanone typically involves multi-step organic reactions. One common method includes the bromination and chlorination of precursor compounds, followed by amination and acetylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .
Analyse Chemischer Reaktionen
1-(3-Amino-6-bromo-5-chloro-2-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(3-Amino-6-bromo-5-chloro-2-methylphenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3-Amino-6-bromo-5-chloro-2-methylphenyl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
1-(3-Amino-6-bromo-5-chloro-2-methylphenyl)ethanone can be compared with similar compounds such as:
1-(2-Chloro-6-methylphenyl)ethanone: This compound has a similar structure but lacks the amino and bromo groups, which may result in different chemical reactivity and biological activity.
1-(5-Chloro-2-hydroxyphenyl)ethanone:
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C9H9BrClNO |
---|---|
Molekulargewicht |
262.53 g/mol |
IUPAC-Name |
1-(5-amino-2-bromo-3-chloro-6-methylphenyl)ethanone |
InChI |
InChI=1S/C9H9BrClNO/c1-4-7(12)3-6(11)9(10)8(4)5(2)13/h3H,12H2,1-2H3 |
InChI-Schlüssel |
UXDFNYPOFJXLCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1N)Cl)Br)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.